2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid chemical properties
2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Analysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by halogen substituents, such as increased lipophilicity and metabolic stability. 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid combines a dichlorinated phenyl ring with a chiral center at the alpha-carbon of a butanoic acid moiety, suggesting potential for interesting biological and chemical characteristics. This guide aims to provide a detailed technical framework for the synthesis, characterization, and evaluation of this compound.
Predicted Physicochemical Properties
Based on its structure and data from analogous compounds, the following properties for 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid can be predicted.
| Property | Predicted Value | Reference |
| Molecular Formula | C12H14Cl2O2 | [1] |
| Molecular Weight | 261.14 g/mol | [2] |
| Monoisotopic Mass | 259.02980 Da | [1] |
| XlogP (predicted) | 4.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 37.3 Ų | [3] |
These predictions suggest a lipophilic molecule with moderate polarity, likely exhibiting poor water solubility.
Synthesis and Purification
While a specific synthesis for 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid is not documented, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of α-aryl carboxylic acids.
Proposed Synthetic Pathway
A common method for the synthesis of 2-aryl propionic acids involves the carbonylation of an aryl compound.[4] A likely approach for the target molecule would involve the alkylation of a 3,4-dichlorophenylacetonitrile precursor.
Workflow for the Synthesis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Caption: Proposed synthetic workflow for 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid.
Detailed Experimental Protocol
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Deprotonation: 3,4-Dichlorophenylacetonitrile is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise to generate the carbanion.
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Alkylation: Ethyl iodide is then added to the reaction mixture, which is allowed to slowly warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
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Hydrolysis: Once the alkylation is complete, the resulting 2-(3,4-Dichlorophenyl)-2-ethylacetonitrile is subjected to vigorous acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid.
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Purification: The crude product is then purified using standard techniques such as extraction, followed by recrystallization or column chromatography.
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as the ethyl and butyl protons.
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¹³C NMR will provide information on the number and types of carbon atoms present in the molecule.
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Mass Spectrometry (MS):
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Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.[5]
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Infrared (IR) Spectroscopy:
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The IR spectrum should display a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) between 2500-3300 cm⁻¹.[6]
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Chromatographic Methods
Due to the complexity of potential sample matrices, chromatographic techniques are essential for separation and quantification.
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC with a C18 column is a suitable method for the analysis of organic acids.[7] A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is typically used.[8] UV detection at a low wavelength (around 210 nm) can be employed.[7]
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Gas Chromatography (GC):
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Sources
- 1. PubChemLite - 2-(3,4-dichlorophenyl)-2-ethylbutanoic acid (C12H14Cl2O2) [pubchemlite.lcsb.uni.lu]
- 2. chemeo.com [chemeo.com]
- 3. (2S)-2-(3,4-dichlorophenyl)butanoic acid | C10H10Cl2O2 | CID 28292834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,2-Dimethylpropanoic acid, 3,4-dichlorophenyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. cipac.org [cipac.org]
- 9. env.go.jp [env.go.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
